3-(Trifluoromethyl)benzene-1,2-diol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

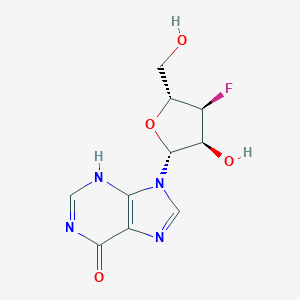

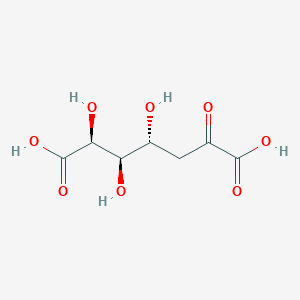

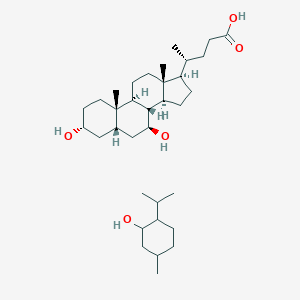

3-(Trifluoromethyl)benzene-1,2-diol is a chemical compound with the molecular formula C7H5F3O2 . It contains a total of 17 bonds, including 12 non-H bonds, 6 multiple bonds, 6 aromatic bonds, 1 six-membered ring, and 2 aromatic hydroxyls .

Molecular Structure Analysis

The molecular structure of 3-(Trifluoromethyl)benzene-1,2-diol was determined using X-ray diffraction and investigated with density functional theory (DFT) . The X-ray study showed that the title compound has a strong intramolecular O-H bond .Physical And Chemical Properties Analysis

3-(Trifluoromethyl)benzene-1,2-diol has a molecular weight of 178.11 . More detailed physical and chemical properties are not available in the current resources.科学研究应用

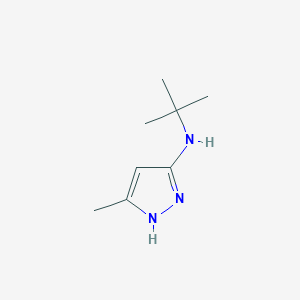

Synthesis of 3-Trifluoromethyl-1,2,4-triazoles

A convenient approach for the construction of pharmaceutically valuable 3-trifluoromethyl-1,2,4-triazoles has been developed . This method employs readily available trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate as starting materials . The multi-component reaction features broad substrate scope, high efficiency, and scalability .

Synthesis of Trifluoromethylpyridines

Trifluoromethylpyridine (TFMP) and its derivatives have found applications in the agrochemical and pharmaceutical industries . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

Preparation of 3,5-Bis(trifluoromethyl)phenyl Grignard Reagents

An improved and efficient bromination of 3,5-bis (trifluoromethyl)benzene has been developed . A safe and reliable preparation of the potentially explosive 3,5-bis (trifluoromethyl)phenyl Grignard and 3-trifluoromethylphenyl Grignard reagents, from the precursor bromides, is described .

Design and Synthesis of Functional Materials

1,4-Bis(trifluoromethyl)benzene has been used as a new acceptor for the design and synthesis of functional materials . Single crystals of each compound were grown from dilute THF solution .

Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine

The reaction mixture was filtrated through a plague of Celite ® to remove Pd–C, and the volatile components were evaporated in vacuo .

作用机制

Target of Action

The primary target of 3-(Trifluoromethyl)benzene-1,2-diol is the protein biphenyl-2,3-diol 1,2-dioxygenase . This protein plays a crucial role in the breakdown of certain organic compounds in the body.

Mode of Action

It is known to interact with its target protein, biphenyl-2,3-diol 1,2-dioxygenase . The interaction between the compound and its target protein may result in changes to the protein’s function, potentially influencing the breakdown of certain organic compounds in the body.

Biochemical Pathways

Given its target, it is likely that the compound affects pathways related to the metabolism of certain organic compounds .

Result of Action

Given its target, it is likely that the compound influences the function of the protein biphenyl-2,3-diol 1,2-dioxygenase, potentially affecting the breakdown of certain organic compounds in the body .

属性

IUPAC Name |

3-(trifluoromethyl)benzene-1,2-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3O2/c8-7(9,10)4-2-1-3-5(11)6(4)12/h1-3,11-12H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNQKVMUAFHMBTP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90921159 |

Source

|

| Record name | 3-(Trifluoromethyl)benzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90921159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Trifluoromethyl)benzene-1,2-diol | |

CAS RN |

84559-08-0, 113678-92-5 |

Source

|

| Record name | Benzene-1,2-diol, 3-(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084559080 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Trifluoromethylcatechol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113678925 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Trifluoromethyl)benzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90921159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(Carboxymethyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B58446.png)

![Dicyclohexyl-[1-(2-dicyclohexylphosphanylnaphthalen-1-yl)naphthalen-2-yl]phosphane](/img/structure/B58453.png)

![(1S,3R,5Z)-5-[(2E)-2-[(3aS,7aR)-1-[(2R)-5-cyclopropylpentan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B58462.png)

![[(1R,2S)-2-Fluorocyclohexyl] thiocyanate](/img/structure/B58474.png)